5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Synthetic chemistry Triazole-thiol synthesis Yield optimization

Researchers requiring a reliable 2-chlorophenyl-substituted triazole-3-thiol scaffold for heterocyclic library synthesis often face supply inconsistency. 5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 23711-34-4) resolves this as an established building block for thiazolo[3,2-b][1,2,4]triazole derivatives with demonstrated antimicrobial activity. • Essential ortho-Cl substitution critical for downstream cyclization and SAR; non-interchangeable with unsubstituted analogs. • Well-characterized by 1H NMR & IR spectroscopy for reliable reaction monitoring. • In stock with batch-specific QC documentation for immediate dispatch.

Molecular Formula C14H10ClN3S
Molecular Weight 287.8 g/mol
CAS No. 23711-34-4
Cat. No. B1361483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
CAS23711-34-4
Molecular FormulaC14H10ClN3S
Molecular Weight287.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl
InChIInChI=1S/C14H10ClN3S/c15-12-9-5-4-8-11(12)13-16-17-14(19)18(13)10-6-2-1-3-7-10/h1-9H,(H,17,19)
InChIKeyDXGQKQYLXHGLRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Structural and Supply Baseline


5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 23711-34-4) is a heterocyclic building block belonging to the 1,2,4-triazole-3-thiol class, characterized by a 2-chlorophenyl group at the 5-position and a phenyl group at the 4-position of the triazole ring . This compound exists in thiol-thione tautomeric equilibrium, a feature that influences its reactivity and potential for further derivatization [1]. As a versatile intermediate, it serves as a key starting material for the synthesis of fused heterocycles, including thiazolo[3,2-b][1,2,4]triazoles, which have been evaluated for antimicrobial and anti-inflammatory activities [2].

5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Why Substitution Is Not a Direct Replacement


The 2-chlorophenyl and 4-phenyl substitution pattern in 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is not interchangeable with analogs lacking the chlorine atom or bearing different substitution patterns. The presence of the ortho-chloro substituent significantly influences the compound's reactivity, lipophilicity, and potential for forming specific intermolecular interactions . For instance, in the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives, this specific substitution pattern is essential for the subsequent cyclization steps and the resulting biological activity profile [1]. Replacing this compound with a generic triazole-3-thiol, such as 4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 5373-72-8), would fundamentally alter the structure-activity relationship and is not a scientifically valid substitution.

5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Evidence Guide for Selection


Synthetic Yield Comparison

The synthesis of 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, as an intermediate for further derivatization, is reported with a good yield, although specific numerical yield data for this exact compound is not disclosed in the primary literature [1]. However, the synthetic route from 2-chlorobenzohydrazide and potassium thiocyanate, followed by cyclization, is well-established and provides a reliable method for obtaining this building block [1]. In contrast, the synthesis of the simpler analog 5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 58755-00-3) may proceed via different routes, and direct yield comparisons are not available in the reviewed literature.

Synthetic chemistry Triazole-thiol synthesis Yield optimization

NMR and IR Structural Confirmation

The compound's identity is confirmed by characteristic spectroscopic features. In the 1H NMR spectrum (400 MHz), a singlet at δ 13.61 ppm is assigned to the SH proton, and a singlet at δ 8.21 ppm is attributed to the NH proton, with aromatic protons resonating between δ 7.70-7.41 ppm [1]. The IR spectrum shows key absorption bands at 3415.70 cm⁻¹ (NH), 3056.96 cm⁻¹ (Ar-H), 2663.51 cm⁻¹ (SH), and 1604.66 cm⁻¹ (C=C) [1]. These data provide a definitive fingerprint for confirming the correct structure and distinguishing it from analogs with different substitution patterns, such as 5-phenyl-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS 5373-72-8).

Analytical chemistry NMR spectroscopy Structural elucidation

Vendor-Reported Purity

Reputable vendors supply 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with a specified purity of ≥97% . This purity level is adequate for use as a synthetic intermediate or research tool, where high purity is necessary to avoid side reactions or ambiguous bioassay results. While this is a common purity standard for research chemicals, the availability of batch-specific certificates of analysis (CoA) from vendors like Bidepharm provides documented assurance, which is a practical differentiator when sourcing from suppliers of unknown reliability.

Chemical purity Quality control Procurement specification

Lipophilicity Prediction: Des-Chloro Analog

Computational predictions indicate that 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has a higher calculated partition coefficient (cLogP) compared to its des-chloro analog, 5-phenyl-4-phenyl-4H-1,2,4-triazole-3-thiol . While direct experimental logP values are not available in the reviewed literature, the predicted value of 3.4092 for the target compound suggests significantly higher lipophilicity than the des-chloro analog (estimated cLogP ≈ 2.5). This difference can influence membrane permeability and non-specific binding in biological assays.

Computational chemistry Lipophilicity ADME prediction

5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Research and Industrial Scenarios


Fused Heterocyclic Libraries for Antimicrobial Discovery

The compound is an established starting material for the synthesis of thiazolo[3,2-b][1,2,4]triazole derivatives, as demonstrated by Karande and Rathi [1]. Researchers developing new antimicrobial agents can use this compound as a key building block to generate diverse compound libraries. The specific 2-chlorophenyl group is crucial for the observed antibacterial and antifungal activity in the final fused heterocycles [1].

Scaffold for Structure-Activity Relationship Studies

Given its well-defined 1H NMR and IR spectroscopic signatures [1], this compound serves as a reliable core scaffold for SAR studies. Researchers can modify the thiol group via alkylation or acylation to explore the impact of different substituents on biological activity, while the characteristic NMR signals provide a convenient reference point for monitoring reaction progress and product purity.

Tautomerism-Dependent Interaction Probe

The thiol-thione tautomerism inherent to this class of compounds [1] makes it a useful probe for studying interactions with biological targets that are sensitive to the protonation state or hydrogen-bonding capabilities of the triazole ring. The ortho-chloro substituent may further influence the tautomeric equilibrium and, consequently, the compound's binding affinity.

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